molecular formula C11H13N3 B13309641 1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine

1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine

Katalognummer: B13309641
Molekulargewicht: 187.24 g/mol
InChI-Schlüssel: YLBSJYYLTPDJNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine is a compound that belongs to the imidazole family, which is known for its diverse range of chemical and biological properties Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Vorbereitungsmethoden

The synthesis of 1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine typically involves the following steps:

Analyse Chemischer Reaktionen

1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes .

Wirkmechanismus

The mechanism of action of 1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes .

Vergleich Mit ähnlichen Verbindungen

1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine can be compared with other imidazole derivatives, such as:

Eigenschaften

Molekularformel

C11H13N3

Molekulargewicht

187.24 g/mol

IUPAC-Name

1-[(4-methylphenyl)methyl]imidazol-2-amine

InChI

InChI=1S/C11H13N3/c1-9-2-4-10(5-3-9)8-14-7-6-13-11(14)12/h2-7H,8H2,1H3,(H2,12,13)

InChI-Schlüssel

YLBSJYYLTPDJNI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CN2C=CN=C2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.